![molecular formula C37H65NO14 B3320906 3''-N-去甲基-3''-N-甲酰红霉素 CAS No. 127955-44-6](/img/structure/B3320906.png)
3''-N-去甲基-3''-N-甲酰红霉素
描述
3’‘-N-Demethyl-3’‘-N-formylerythromycin, also known as 3’-N-Demethyl-3’-N-formylazithromycin, is a pharmaceutical compound . It is part of the Azithromycin family of antibiotics . The molecular formula of this compound is C38H70N2O13 or C37H65NO14, and it has a molecular weight of 762.97 g/mol or 747.9 g/mol.
Molecular Structure Analysis
The molecular structure of 3’‘-N-Demethyl-3’'-N-formylerythromycin is complex, as indicated by its molecular formula. Unfortunately, the search results do not provide a detailed analysis of its molecular structure .Chemical Reactions Analysis
The search results do not provide specific information on the chemical reactions involving 3’‘-N-Demethyl-3’'-N-formylerythromycin .Physical And Chemical Properties Analysis
The physical and chemical properties of 3’‘-N-Demethyl-3’'-N-formylerythromycin are not explicitly mentioned in the search results .科学研究应用
抗生素耐药性和环境影响
红霉素衍生物等抗生素广泛用于人类和兽医领域,导致它们存在于水生环境中,并促进了抗生素耐药性的发展。研究强调了了解这些抗生素在不同水体中的浓度及其对各种生物的生态毒性的重要性。这些知识对于评估环境风险和制定减轻抗生素耐药性对水生生态系统负面影响的策略至关重要 (Kovaláková 等,2020)。
药代动力学特性
对红霉素衍生物(如阿奇霉素)的研究提供了对它们与红霉素相比增强的组织药代动力学特性的见解,提供了更好的组织分布和更长的消除半衰期等优势。这些特性有助于它们对一系列病原体的有效性,包括那些引起呼吸道感染的病原体 (邓恩 & 巴拉德,1996)。药代动力学的增强对于开发更有效的抗生素疗法至关重要,这些疗法在治疗传染病方面具有更广泛的应用潜力。
在对抗弯曲杆菌感染中发挥的作用
弯曲杆菌 jejuni 和 C. coli 对红霉素等大环内酯类药物产生耐药性的出现,需要制定新的抗菌策略。对大环内酯类耐药机制和人类分离株趋势的研究强调了需要替代性抗生素或治疗剂,这些抗生素或治疗剂可以有效靶向耐药菌株,确保红霉素衍生物仍然是治疗弯曲杆菌相关感染的有效选择 (恩格伯格等,2001)。
超越传统应用的抗菌活性
对细菌素抗菌活性的研究揭示了在食品保鲜和药品中的潜在应用,展示了使用红霉素衍生物等传统抗生素的替代方法。细菌素在不伤害产生菌的情况下抑制密切相关或不相关细菌菌株的能力为治疗病原体疾病和维持人类健康提供了有希望的策略,突出了抗菌剂超越传统抗生素的用途 (杨等,2014)。
安全和危害
未来方向
作用机制
Erythromycin EP Impurity-L, also known as 3’‘-N-Demethyl-3’'-N-formylerythromycin, is a derivative of erythromycin . Here is an overview of its mechanism of action:
Target of Action
The primary target of Erythromycin EP Impurity-L is likely to be similar to that of erythromycin, which is the 23S ribosomal RNA molecule in the 50S subunit of ribosomes in susceptible bacterial organisms .
Mode of Action
Erythromycin EP Impurity-L is expected to inhibit protein synthesis by binding to its target, the 23S ribosomal RNA molecule . This binding prevents the growth of bacteria by interfering with their ability to produce essential proteins.
Biochemical Pathways
Given its similarity to erythromycin, it is likely to affect the protein synthesis pathway in bacteria, leading to their inability to grow and reproduce .
Pharmacokinetics
Erythromycin is known to undergo hepatic first-pass metabolism, which significantly contributes to its metabolism after an oral dose . Erythromycin is partially metabolized by the CYP3A4 enzyme to N-desmethylerythromycin . It is also hydrolyzed to anhydro forms, a process promoted by acidic conditions .
属性
IUPAC Name |
N-[(2S,3R,4S,6R)-2-[[(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-3-hydroxy-6-methyloxan-4-yl]-N-methylformamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H65NO14/c1-13-25-37(10,46)30(42)20(4)27(40)18(2)15-35(8,45)32(52-34-28(41)24(38(11)17-39)14-19(3)48-34)21(5)29(22(6)33(44)50-25)51-26-16-36(9,47-12)31(43)23(7)49-26/h17-26,28-32,34,41-43,45-46H,13-16H2,1-12H3/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTUJGRXTLVETBU-RWJQBGPGSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C=O)O)(C)O)C)C)O)(C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C=O)O)(C)O)C)C)O)(C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H65NO14 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
747.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
127955-44-6 | |
Record name | N-Demethyl-N-formylerythromycin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127955446 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-DEMETHYL-N-FORMYLERYTHROMYCIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R2K8R9G449 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。